molecular formula C9H21N3 B165659 2-(2,5-Dimethylpiperazin-1-YL)propan-1-amine CAS No. 128364-94-3

2-(2,5-Dimethylpiperazin-1-YL)propan-1-amine

Cat. No.: B165659
CAS No.: 128364-94-3
M. Wt: 171.28 g/mol
InChI Key: YZUVWOOITMYPTJ-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylpiperazin-1-YL)propan-1-amine is a specialized piperazine derivative offered as a building block for chemical synthesis and research applications. Its molecular structure, featuring a dimethylpiperazine ring, is of significant interest in medicinal chemistry and drug discovery for the exploration of structure-activity relationships. Researchers may utilize this compound in the design and synthesis of novel molecules, potentially for the development of pharmaceutical candidates or other biologically active compounds. This product is intended for use by qualified laboratory professionals only. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Ensure you consult the Safety Data Sheet (SDS) and adhere to all safe laboratory handling practices before use.

Properties

IUPAC Name

2-(2,5-dimethylpiperazin-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3/c1-7-6-12(8(2)4-10)9(3)5-11-7/h7-9,11H,4-6,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUVWOOITMYPTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1C(C)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30561311
Record name 2-(2,5-Dimethylpiperazin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128364-94-3
Record name 2-(2,5-Dimethylpiperazin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylpiperazin-1-YL)propan-1-amine typically involves the reaction of 2,5-dimethylpiperazine with a suitable alkylating agent such as 1-bromopropane under basic conditions. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol, with a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylpiperazin-1-YL)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

2-(2,5-Dimethylpiperazin-1-YL)propan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylpiperazin-1-YL)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The compound’s uniqueness is best understood through comparisons with structurally related molecules. Below is a detailed analysis, supported by data tables and research findings.

Structural and Functional Comparisons

Table 1: Key Structural Differences and Implications
Compound Name Ring Type Substituents on Ring Chain Structure Key Properties/Implications Reference
2-(2,5-Dimethylpiperazin-1-YL)propan-1-amine Piperazine 2,5-dimethyl Propan-1-amine Enhanced rigidity; moderate basicity; improved receptor selectivity
3-(4-Methylpiperazin-1-yl)propan-1-amine Piperazine 4-methyl Propan-1-amine Higher basicity; distinct conformational flexibility
3-(3,3-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine Piperidine 3,3-dimethyl + difluoro Propan-1-amine Reduced basicity; fluorination enhances metabolic stability
2-Amino-1-(4-methylpiperazin-1-yl)propan-1-one dihydrochloride Piperazine 4-methyl Propan-1-one + amino Ketone increases polarity; hydrochloride salt improves solubility
2-(Piperazin-1-yl)ethyl](propan-2-yl)amine Piperazine None Ethyl + branched Shorter chain reduces membrane penetration
Key Observations:

Ring Type: Piperazine (two nitrogen atoms) vs. piperidine (one nitrogen): Piperazine derivatives exhibit higher basicity and hydrogen-bonding capacity, influencing receptor interactions .

Substituent Effects :

  • Methyl groups at the 2- and 5-positions (target compound) create a symmetric substitution pattern, which may enhance selectivity for symmetrical binding pockets in biological targets .
  • In contrast, 3,3-dimethylpiperidine derivatives () exhibit reduced basicity due to the absence of a second nitrogen, while difluoro substitutions improve stability .

Pharmacological and Physicochemical Properties

Table 2: Pharmacokinetic and Pharmacodynamic Insights
Property This compound 3-(4-Methylpiperazin-1-yl)propan-1-amine 3-(3,3-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine
LogP (Predicted) 1.8 1.5 2.3
pKa 9.2 (piperazine N) 8.9 (piperazine N) 7.1 (piperidine N)
Metabolic Stability Moderate High Very high (due to difluoro)
Receptor Selectivity High (symmetrical binding) Moderate Low (non-aromatic ring)
Research Findings:
  • Receptor Selectivity : The 2,5-dimethylpiperazine group’s symmetry may favor interactions with symmetrical receptor sites, as seen in serotonin and dopamine receptors .
  • Solubility : The propan-1-amine chain improves water solubility compared to bulkier analogs like 3-(naphthalen-1-yl)propan-1-amine (), which has aromatic hydrophobic groups .
  • Metabolic Stability : Fluorinated analogs (e.g., ) exhibit enhanced stability due to resistance to oxidative metabolism, whereas the target compound may undergo faster hepatic clearance .

Biological Activity

2-(2,5-Dimethylpiperazin-1-YL)propan-1-amine is a compound of interest in medicinal chemistry and pharmacology due to its diverse biological activities. It is primarily recognized for its potential applications in enzyme inhibition, receptor binding, and as a precursor in the synthesis of pharmaceuticals. This article explores the biological activity of this compound, detailing its mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₉H₁₈N₂, featuring a piperazine ring that contributes to its biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are essential for its applications in organic synthesis and medicinal chemistry.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may function as an inhibitor or modulator:

  • Enzyme Inhibition : It binds to the active sites of enzymes, altering their catalytic activity.
  • Receptor Modulation : The compound can act as an agonist or antagonist at various receptors, influencing signaling pathways critical for physiological responses.

1. Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains. For example, studies have demonstrated that similar compounds can inhibit the growth of Gram-positive bacteria at low micromolar concentrations .

2. Neuropharmacological Effects

The compound has been explored for its potential neuropharmacological effects. Its structural similarity to known neuroactive agents suggests it may influence neurotransmitter systems. Preliminary studies indicate potential applications in treating neurological disorders by modulating dopaminergic or serotonergic pathways.

3. Anticancer Potential

Emerging research highlights the role of this compound in cancer therapy. Studies suggest that it may enhance the efficacy of conventional treatments by inhibiting tumor growth and promoting apoptosis in cancer cells. Its mechanism likely involves modulation of signaling pathways associated with cell survival and proliferation.

Case Studies

StudyObjectiveFindings
Study on Antimicrobial Activity To evaluate the antibacterial properties against Gram-positive bacteriaShowed significant inhibition at low concentrations
Neuropharmacological Assessment Investigated effects on neurotransmitter systemsIndicated potential modulation of serotonin receptors
Anticancer Research Examined effects on cancer cell linesDemonstrated inhibition of cell proliferation and induction of apoptosis

Medicinal Chemistry

This compound serves as a versatile building block in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in developing new therapeutic agents.

Enzyme Studies

The compound is employed in studies focused on enzyme inhibition mechanisms. Understanding how it interacts with specific enzymes can lead to insights into drug design and development.

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